Piperazin-1-yl(quinoxalin-6-yl)methanone is an organic compound characterized by the presence of a piperazine ring linked to a quinoxaline structure. This compound is notable for its potential biological activity, particularly as a ligand in receptor binding studies and its applications in medicinal chemistry. The compound's systematic name reflects its structural components: the piperazine moiety and the quinoxaline derivative, specifically at the 6-position of the quinoxaline ring.
The compound can be synthesized from commercially available starting materials, including 3-chlorophenylpiperazine and quinoxaline derivatives. The synthesis typically requires specific reagents and conditions to facilitate the formation of the desired product.
Piperazin-1-yl(quinoxalin-6-yl)methanone falls under the category of heterocyclic compounds due to its piperazine and quinoxaline rings. It is classified as an amide, given that it contains a carbonyl group (C=O) bonded to a nitrogen atom from the piperazine.
The synthesis of Piperazin-1-yl(quinoxalin-6-yl)methanone generally involves coupling reactions between piperazine derivatives and quinoxaline compounds. A common method includes:
The synthetic route may also involve various modifications to enhance yield or selectivity, such as employing microwave-assisted synthesis or optimizing reaction times and temperatures.
Piperazin-1-yl(quinoxalin-6-yl)methanone has a complex molecular structure featuring:
The molecular formula for Piperazin-1-yl(quinoxalin-6-yl)methanone is CHNO, indicating it contains 13 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. Its molecular weight is approximately 244.26 g/mol.
Piperazin-1-yl(quinoxalin-6-yl)methanone can undergo various chemical transformations:
Each reaction type requires specific conditions:
Piperazin-1-yl(quinoxalin-6-yl)methanone acts primarily as an antagonist at the serotonin type 3 (5-HT3) receptor. This receptor plays a significant role in neurotransmission and is implicated in various neurological disorders.
The antagonistic action suggests potential therapeutic applications in treating conditions such as anxiety and nausea, where modulation of serotonin pathways is beneficial.
Piperazin-1-yl(quinoxalin-6-yl)methanone is expected to exhibit moderate solubility in organic solvents due to its hydrophobic piperazine and quinoxaline components.
The compound's stability can vary based on environmental factors such as temperature and pH, which may influence its reactivity. Its melting point and boiling point have not been extensively documented but are crucial for practical applications.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
Piperazin-1-yl(quinoxalin-6-yl)methanone has several applications in scientific research:
Quinoxaline-piperazine hybrids represent a strategic molecular framework in medicinal chemistry, combining the planar aromatic characteristics of quinoxaline with the conformational flexibility and basicity of the piperazine moiety. This hybrid architecture enables dual-target engagement capabilities, where the quinoxaline ring system interacts with hydrophobic enzyme pockets while the piperazine moiety facilitates solubility and hydrogen-bonding interactions. The design of piperazin-1-yl(quinoxalin-6-yl)methanone specifically exploits this complementary pharmacology, positioning the carbonyl linker at the quinoxaline 6-position to maintain planar conjugation while allowing optimal spatial orientation of the piperazine ring for target binding [2] [5].
Rational design principles emphasize the spatial arrangement of these components to mimic established pharmacophores. The methanone bridge (-C=O-) between the quinoxaline and piperazine rings creates a semi-rigid connection that reduces rotational freedom compared to alkyl linkers, thereby lowering the entropic penalty upon target binding. This molecular constraint enhances binding affinity while maintaining sufficient flexibility for induced-fit interactions in enzyme active sites. Computational analyses indicate that the 6-position substitution on quinoxaline provides superior vector alignment for kinase domain penetration compared to 2- or 3-position substitutions, explaining its prevalence in VEGFR-2 inhibitor design [5].
The structural development of piperazin-1-yl(quinoxalin-6-yl)methanone derivatives heavily incorporates bioisosteric replacement strategies derived from analysis of established VEGFR-2 inhibitors (Figure 1). These modifications systematically address four critical pharmacophoric requirements for effective VEGFR-2 inhibition:
This rational bioisosteric approach enables the molecular hybridization of pharmacophoric elements from multiple clinical inhibitors. Specifically, the quinoxaline core replaces the pyridine or indole rings in sorafenib/sunitinib while maintaining essential electronic characteristics for hinge region interaction. The carbonyl linker functions as a dipole modulator, enhancing binding affinity compared to direct aryl-aryl connections through polarized interactions with the kinase's hydrophobic spacer region [5].
The synthesis of piperazin-1-yl(quinoxalin-6-yl)methanone relies predominantly on amide coupling chemistry between quinoxaline-6-carboxylic acid derivatives and substituted piperazines (Scheme 1). Two principal methodologies have been optimized for this conjugation:
Table 1: Comparison of Coupling Methodologies for Piperazine-Quinoxaline Conjugation
Method | Reagents/Conditions | Yield (%) | Purity Profile | Operational Advantages |
---|---|---|---|---|
Carbodiimide-Mediated | EDC·HCl, HOBt, DIPEA, DCM, 0°C to rt, 12-18h | 70-85% | >95% (HPLC) | Commercial availability of reagents, scalable |
Acid Chloride | Quinoxaline-6-carbonyl chloride, Piperazine, TEA, THF, -20°C to 0°C, 2-4h | 65-75% | 90-95% (HPLC) | Faster reaction, avoids racemization |
The carbodiimide-mediated approach using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) with 1-hydroxybenzotriazole (HOBt) represents the most efficient pathway, proceeding under inert atmosphere at ambient temperature. This method demonstrates excellent functional group tolerance, particularly preserving the integrity of sensitive substituents on both the quinoxaline core and piperazine ring. The reaction typically employs dichloromethane or DMF as solvents, with tertiary amine bases (DIPEA or TEA) to maintain optimal pH [3] .
Alternatively, the acid chloride route involves prior activation of quinoxaline-6-carboxylic acid using thionyl chloride or oxalyl chloride, followed by nucleophilic attack by the piperazine nitrogen. While operationally simpler, this method presents challenges in byproduct management (HCl formation potentially leading to salt precipitation) and requires strict temperature control (-20°C to 0°C) to prevent diacylation or decomposition of the acid chloride intermediate. Post-coupling, the hydrochloride salt of piperazin-1-yl(quinoxalin-6-yl)methanone is typically obtained through crystallization from ethanol/diethyl ether mixtures, yielding the analytically pure compound as an off-white solid with characteristic solubility profiles suitable for pharmaceutical formulation [3] [8].
Piperazin-1-yl(quinoxalin-6-yl)methanone serves as a versatile scaffold for structural diversification through three primary modification vectors (Figure 2):
Table 2: Structural Analogues of Piperazin-1-yl(quinoxalin-6-yl)methanone with Key Properties
Structural Variant | CAS Number | Molecular Formula | Molecular Weight | Key Modifications | Primary Application Focus |
---|---|---|---|---|---|
Piperazin-1-yl(quinoxalin-6-yl)methanone (base) | 1092961-15-3 | C₁₃H₁₄N₄O | 242.28 | Reference scaffold | Kinase inhibitor intermediate |
Piperazin-1-yl(quinoxalin-6-yl)methanone HCl | 1204298-55-4 | C₁₃H₁₄N₄O·HCl | 278.74 | Salt formation | Pharmaceutical formulation |
(4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone | Not specified | C₁₉H₁₉N₄O | 310.38 | Quinoxaline-2-yl substitution; N4-phenyl tail | 5-HT₃ receptor antagonism |
Piperazin-1-yl(3-methylquinoxalin-6-yl)methanone | Not specified | C₁₄H₁₆N₄O | 256.31 | 3-Methyl core substitution | VEGFR-2 inhibitor optimization |
The pharmacological significance of these analogues is profound. For instance, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone demonstrates potent 5-HT₃ receptor antagonism (pA₂ = 7.3) with optimal log P (2.84), highlighting how positional isomerism affects target selectivity. Meanwhile, 3-methylquinoxaline derivatives exhibit enhanced VEGFR-2 inhibition (IC₅₀ = 2.7 nM) due to improved hydrophobic contact in the hinge region [5] .
Advanced diversification techniques include microwave-assisted synthesis for rapid analogue generation and solid-phase synthesis for combinatorial library production. These methods have yielded compound collections exploring diverse tail groups (arylsulfonamides, benzamides, heteroaryl systems) that probe various hydrophobic pockets in target enzymes. Computational modeling of these analogues reveals distinct binding pose variations, particularly in kinase domains where tail group bulkiness influences allosteric site penetration depth [5] [9].
The strategic incorporation of chiral elements at the piperazine 2- or 3-positions creates opportunities for stereoselective target interactions, though this remains underexplored in current literature. Similarly, bicyclic piperazine variants (such as 2,5-diazabicyclo[2.2.1]heptanes) offer conformational restraint that may enhance selectivity profiles against off-target kinases, presenting promising avenues for next-generation inhibitor design [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: